molecular formula C18H30Cl2N2O3 B5210676 1-(2-Methoxy-4-prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-(2-Methoxy-4-prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B5210676
M. Wt: 393.3 g/mol
InChI Key: ZJBOVBPUPZKDGQ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-4-prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxy-4-prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the Phenoxypropanol Backbone: This step involves the reaction of 2-methoxy-4-prop-2-enylphenol with an appropriate epoxide or halohydrin under basic conditions to form the phenoxypropanol backbone.

    Introduction of the Piperazine Moiety: The phenoxypropanol intermediate is then reacted with 4-methylpiperazine under nucleophilic substitution conditions to introduce the piperazine moiety.

    Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt, which enhances its solubility and stability.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4-prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy and prop-2-enyl groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to modify the phenoxypropanol backbone or the piperazine moiety.

    Substitution: The phenoxy and piperazine groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on cellular processes and signaling pathways.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-4-prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol would depend on its specific biological targets. It may interact with receptors, enzymes, or other proteins to modulate their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
  • 1-(4-Prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol
  • 1-(2-Methoxy-4-prop-2-enylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol

Uniqueness

1-(2-Methoxy-4-prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol is unique due to the specific combination of functional groups and their spatial arrangement, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can help identify its unique features and potential advantages.

Properties

IUPAC Name

1-(2-methoxy-4-prop-2-enylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3.2ClH/c1-4-5-15-6-7-17(18(12-15)22-3)23-14-16(21)13-20-10-8-19(2)9-11-20;;/h4,6-7,12,16,21H,1,5,8-11,13-14H2,2-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBOVBPUPZKDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COC2=C(C=C(C=C2)CC=C)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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